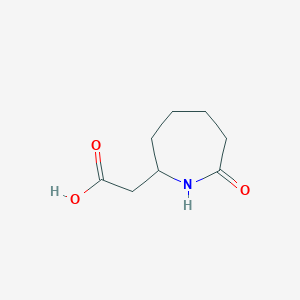

2-(7-Oxoazepan-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-oxoazepan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-4-2-1-3-6(9-7)5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYVSXUFKSLCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amide Bond Disconnection Lactam Ring Opening :a Common Retrosynthetic Step for Lactams is the Disconnection of the Amide Bond C N Bond . This is Equivalent to a Hydrolysis Reaction in the Forward Synthesis. This Disconnection Transforms the Cyclic Target Molecule into an Open Chain Amino Dicarboxylic Acid.

Disconnection: C(O)-N bond of the lactam.

Synthon: A dicarboxylic acid with an amino group at the ε-position.

Synthetic Equivalent: This leads to the precursor 6-amino-2-carboxyheptanoic acid . This intermediate could then be synthesized from simpler starting materials. Cyclization of this amino acid derivative would form the desired lactam ring.

C C Bond Disconnection Side Chain Removal :another Key Strategy is to Disconnect the Carbon Carbon Bond That Attaches the Acetic Acid Side Chain to the Azepane Ring. This Approach Simplifies the Target into a Known Lactam and a Two Carbon Unit.

Divergent and Convergent Synthetic Routes to the 7-Oxoazepane Core

The construction of the 7-oxoazepane (or ε-caprolactam) ring is a central challenge in the synthesis of these molecules. Both convergent strategies, where major fragments are combined late in the synthesis, and divergent strategies, where a common intermediate is elaborated into various products, are employed. Key approaches include forming the ring through intramolecular cyclization or expanding a pre-existing ring.

Ring-Closing Strategies: Intramolecular Cyclization Approaches for Lactam Formation

The formation of lactams, which are cyclic amides, can be achieved through the intramolecular cyclization of suitable linear precursors, typically amino acids. wikipedia.orgpearson.com This fundamental approach involves forming an amide bond between an amine and a carboxylic acid group within the same molecule. wikipedia.org For the synthesis of azepan-2-ones (ε-lactams), this requires a 7-aminoheptanoic acid derivative. wikipedia.org

Another effective intramolecular cyclization method is the vinylation of iodoenamides. organic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to create five- to seven-membered lactams in moderate to excellent yields using a copper iodide (CuI) catalyst with N,N'-dimethylethylenediamine as a ligand. organic-chemistry.orgorganic-chemistry.org

Ring-Expansion Reactions: Accessing the Seven-Membered Lactam Ring System

Ring-expansion reactions offer a powerful alternative to access the seven-membered azepanone framework from more readily available smaller rings.

Recent advances in photochemistry have enabled novel skeletal editing strategies for heterocycle synthesis. nih.govrsc.org A notable example is the photochemical dearomative ring expansion of nitroarenes to produce complex, polysubstituted azepanes. nih.gov This process uses blue light to convert a nitro group into a singlet nitrene, which triggers the transformation of the six-membered aromatic ring into a seven-membered ring system at room temperature. nih.gov Subsequent hydrogenolysis yields the final azepane products, providing access to a previously underexplored area of chemical space in just two steps. nih.gov

Table 1: Photochemical Dearomative Ring Expansion of Nitroarenes

| Starting Nitroarene | Product Azepane Structure | Yield (%) |

|---|---|---|

| Nitrobenzene Derivative | Polysubstituted Azepane | Varies |

| Substituted Nitroarene | Functionalized Azepane | Varies |

Data sourced from studies on photochemical synthesis of azepanes. nih.gov

Classical rearrangement reactions are cornerstone methods for synthesizing lactams from cyclic ketones. The Beckmann rearrangement, which is the acid-catalyzed rearrangement of an oxime, and the Schmidt reaction, which uses hydrazoic acid, are both effective for the one-atom ring expansion of a cyclic ketone like cyclohexanone (B45756) to form ε-caprolactam (azepan-2-one). wikipedia.orgvanderbilt.edu

More contemporary methods include tandem reaction sequences. A highly regio- and diastereoselective tandem ring-enlargement/alkylation process has been developed for the synthesis of 3-aminoazepanes. researchgate.net Additionally, a catalyst-free dearomative nih.govnih.gov-sigmatropic rearrangement of o-nitrophenyl alkynes has been established, providing divergent access to benzazepines. nih.gov

Stereocontrolled Synthesis of this compound Precursors and Chiral Analogs

Controlling the stereochemistry during the synthesis of substituted azepanones is critical for their application, particularly in drug discovery. Significant efforts have been directed toward developing enantioselective and diastereoselective methodologies.

Enantioselective and Diastereoselective Methodologies in Azepanone Synthesis

A variety of powerful techniques have been established to control the stereochemical outcome of azepanone synthesis.

One highly stereoselective method is the (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.gov This reaction, catalyzed by ytterbium triflate, produces densely substituted azepanones with high diastereoselectivity. nih.gov An enantioselective version was developed using a copper triflate catalyst in conjunction with a chiral trisoxazoline (Tox) ligand, demonstrating asymmetric induction. nih.gov

Table 2: Lewis Acid Catalyzed (4+3) Annulation for Azepanone Synthesis

| Catalyst/Ligand | Diastereoselectivity (dr) | Enantioselectivity (ee %) |

|---|---|---|

| Yb(OTf)₃ | High | N/A |

| Cu(OTf)₂ / (S)-CyTox | High | Up to 99% |

Data sourced from research on stereoselective synthesis of azepanones. nih.gov

Another successful enantioselective approach involves a three-step sequence starting from β-oxoesters. uol.de The key step is an asymmetric allylation, followed by olefin cross-metathesis and a final reductive cyclization via catalytic hydrogenation, which yields [b]-annulated azepanes with excellent enantiomeric excess (>97% ee). uol.de

Furthermore, a highly diastereoselective and enantioselective synthesis of polysubstituted azepanes has been achieved through a sequence involving the asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)allylamines, mediated by (-)-sparteine, followed by conjugate addition to an α,β-unsaturated ester. nih.gov This general approach allows for the synthesis of enantioenriched azepane rings with substitutions at various positions. nih.gov

Chiral Pool and Auxiliary-Mediated Approaches for Stereoselective Introduction

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes, which serve as versatile starting materials for asymmetric synthesis. wikipedia.orgmdpi.com This approach is particularly advantageous when the target molecule's stereochemistry can be traced back to a cheap and abundant chiral precursor. wikipedia.orgnumberanalytics.com The inherent chirality of the starting material is preserved and transferred through a series of reactions, guiding the stereochemical outcome of the final product. mdpi.comnumberanalytics.com

Key advantages of chiral pool synthesis include:

Efficiency: It streamlines the synthesis of enantiomerically pure compounds. wikipedia.orgnumberanalytics.com

Stereocontrol: The chirality of the starting material is often maintained throughout the reaction sequence. wikipedia.org

For the synthesis of chiral azepane derivatives, α-amino acids are particularly useful starting materials. mdpi.comnih.gov The strategy often involves using the amino acid's stereocenter to induce asymmetry in the final product. mdpi.com For instance, enantiomerically pure amino acids can be elaborated into precursors suitable for ring-closing reactions to form the seven-membered azepanone ring. nih.gov

Auxiliary-mediated approaches represent another powerful strategy for achieving stereoselectivity. In this method, a chiral auxiliary is temporarily incorporated into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed. This technique is widely used in the synthesis of various heterocyclic compounds, including β-lactams. rsc.org

A notable example involves the use of chiral N-sulfinylimines. The additions of lithiated allylsulfone carbanions to these chiral sulfinylimines proceed with high selectivity. The resulting intermediates can then be converted into functionalized, enantiopure piperidines and pyrrolines via ring-closing metathesis (RCM). researchgate.net This general principle can be extended to the synthesis of larger rings like azepanes.

| Approach | Description | Key Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring, enantiomerically pure compounds (e.g., amino acids, sugars) as starting materials. wikipedia.orgmdpi.com | Efficient access to enantiopure products; inherent stereocontrol. wikipedia.orgnumberanalytics.com |

| Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. | High levels of stereocontrol; applicable to a wide range of substrates. |

Modern Catalytic Methods for Azepanone Scaffolds

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the azepanone ring system has greatly benefited from advances in both transition metal catalysis and organocatalysis.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net In the context of azepane synthesis, several powerful transformations have been developed.

A silyl (B83357) aza-Prins cyclization mediated by iron(III) salts provides an efficient route to tetrahydroazepines. acs.org This methodology involves the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. acs.org The use of a sustainable iron catalyst makes this approach particularly attractive. acs.org

Palladium-catalyzed reactions are also prominent in the synthesis of azepanone analogs. For instance, a formal [6+1] annulation reaction has been developed, involving a sequential Michael addition and palladium-catalyzed alpha-arylation of ketones. rsc.org This method allows for the rapid construction of diverse acylated caprolactams. rsc.org

Another innovative approach involves the reaction of dihalocarbene species with N-Boc-protected cyclic enamines to form bicyclic intermediates. rsc.org Subsequent reductive amination can trigger a cyclopropane (B1198618) ring cleavage and expansion to yield functionalized azepanes and piperidines. rsc.org

| Catalytic System | Transformation | Key Features |

| Iron(III) Salts | Silyl aza-Prins cyclization | Forms C-N, C-C, and endocyclic double bonds in one step; sustainable catalyst. acs.org |

| Palladium Catalysts | Sequential Michael addition/alpha-arylation | Rapid access to acylated caprolactams; good functional group tolerance. rsc.org |

| Dihalocarbene/Reductive Amination | Ring expansion of bicyclic intermediates | Access to functionalized azepanes and piperidines. rsc.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful complement to metal catalysis. nih.gov These catalysts are often less sensitive to air and moisture and can promote a wide range of asymmetric transformations. nih.govnih.gov

For the synthesis of seven-membered heterocycles, organocatalytic approaches have been developed. For example, an unprecedented formal cycloaddition of N-Boc-N-hydroxy amido sulfones with terminal-hydroxy α,β-unsaturated carbonyls can be catalyzed by a chiral oligoethylene glycol in the presence of a base to afford highly enantioenriched dioxazepanes. nih.gov

| Catalyst Type | Transformation | Key Features |

| Chiral Organocatalyst | Formal cycloaddition | Asymmetric synthesis of dioxazepanes; high enantioselectivity. nih.gov |

| Lewis Acids (e.g., InCl₃) | Silyl-aza-Prins cyclization | Diastereoselective synthesis of trans-azepanes; catalyst-dependent outcome. nih.gov |

Sustainable and Green Chemical Approaches in Azepane Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.govastrazeneca.comjocpr.comnumberanalytics.com In the context of azepanone synthesis, this translates to the development of more environmentally friendly and efficient processes. nih.govrsc.org

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. ajrconline.orgnih.govnih.gov This technique often leads to shorter reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.gov

A notable application is the microwave-assisted synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine compounds through a double nucleophilic aromatic substitution (SAr) reaction. researchgate.net This method offers a transition-metal-free alternative to traditional palladium-catalyzed approaches. researchgate.net The use of microwave irradiation significantly reduces the reaction time and can allow for the use of less toxic solvents. researchgate.net

| Reaction | Heating Method | Key Advantages |

| Double SAr for 5H-dipyridoazepines | Microwave Irradiation | Transition-metal-free; reduced reaction time; potential for greener solvents. researchgate.net |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Strategies that maximize atom economy are crucial for minimizing waste and developing more sustainable manufacturing processes.

The Beckmann rearrangement, a classical method for synthesizing caprolactam from cyclohexanone oxime, has been a focus for green chemistry improvements. researchgate.netresearchgate.net Traditionally, this reaction requires stoichiometric amounts of strong acids like oleum (B3057394) or sulfuric acid, leading to the formation of large quantities of ammonium (B1175870) sulfate (B86663) as a byproduct. researchgate.netpnas.org

More sustainable alternatives are being actively pursued. The use of inexpensive, reusable Brønsted acidic ionic liquids as both solvent and catalyst for the Beckmann rearrangement has shown promise in improving atom economy by eliminating the need for a neutralization step with a base. researchgate.net

Furthermore, designing one-pot, multi-step protocols that combine different types of catalysts (e.g., organocatalysts, biocatalysts) can significantly enhance efficiency and reduce waste by minimizing purification steps between reactions. nih.gov

Multicomponent and Cascade Reactions for Functionalized Azepanone Carboxylic Acids

The development of efficient and atom-economical synthetic routes to complex molecules is a cornerstone of modern organic chemistry. Multicomponent reactions (MCRs) and cascade reactions have emerged as powerful strategies in this regard, enabling the construction of intricate molecular architectures from simple starting materials in a single operation. These approaches are particularly valuable for the synthesis of functionalized heterocyclic compounds like azepanone carboxylic acids, which are important scaffolds in medicinal chemistry. This section focuses on the application of MCRs and cascade reactions for the synthesis of this compound and its analogs.

Multicomponent reactions, by their nature, bring together three or more reactants in a one-pot process to form a product that incorporates substantial portions of all the starting materials. acs.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and has been explored for the synthesis of lactams. nih.govnih.gov The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide. acs.orgnih.gov

A key innovation in the application of the Ugi reaction for the synthesis of lactams has been the use of bifunctional starting materials, particularly amino acids. mdpi.com In such a setup, the amino acid can provide both the amine and carboxylic acid functionalities, leading to an intramolecular cyclization to form a lactam ring. The general mechanism involves the initial formation of an imine from the condensation of the amino group of the amino acid with an aldehyde. This is followed by the addition of the isocyanide and the intramolecular attack of the carboxylate, which, after a Mumm rearrangement, can lead to the formation of a lactam. nih.gov

While the synthesis of smaller ring lactams, such as β-lactams and γ-lactams, from the corresponding amino acids via the Ugi reaction has been successful, the formation of larger rings like the seven-membered azepanone ring can be challenging. nih.gov Reports have indicated that while 3-aminopropanoic acid and 4-aminobutanoic acid can yield the corresponding β- and γ-lactams in Ugi-type reactions, longer chain amino acids like 6-aminohexanoic acid (a precursor to the azepanone ring) did not lead to the formation of the desired ε-lactam under certain conditions. nih.gov This suggests that the intramolecular cyclization step to form the seven-membered ring is less favorable and may require specific reaction conditions or a modified strategy.

Despite these challenges, the Ugi reaction remains a highly attractive approach for generating libraries of functionalized lactams. The inherent diversity of the Ugi reaction allows for the variation of four different starting materials, providing rapid access to a wide range of analogs. For the synthesis of this compound analogs, a hypothetical Ugi-based approach could involve the reaction of a protected 6-amino-2-oxoheptanoic acid derivative, an aldehyde, an isocyanide, and an external carboxylic acid, followed by deprotection and cyclization.

The table below summarizes representative examples of Ugi and other multicomponent reactions for the synthesis of functionalized lactams and related structures, highlighting the versatility of this approach.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) | Ref. |

| 1 | 3-Aminopropanoic acid | Isatin | Cyclohexyl isocyanide | - | Oxindole-β-lactam hybrid | 75 | nih.gov |

| 2 | 4-Aminobutanoic acid | Isatin | tert-Butyl isocyanide | - | Oxindole-γ-lactam hybrid | 80 | nih.gov |

| 3 | Gabapentin | Glyoxal | Cyclohexyl isocyanide | - | N-Cyclohexyl-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-oxopropanamide | Good | nih.gov |

| 4 | Aromatic amine | Aldehyde | Pyruvate derivative | - | 3-Amino-1,5-dihydro-2H-pyrrol-2-one | up to 95% | researchgate.net |

| 5 | N-(Phenethyl)formamide | Triethylamine | Triphosgene | Aminoacetaldehyde dimethyl acetal, Cyclohexanecarboxylic acid | N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide | 46 | orgsyn.orgresearchgate.net |

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, also offer an elegant pathway to complex heterocyclic systems. A notable example is the photochemical cascade reaction for the synthesis of azepinone derivatives. Although not producing a carboxylic acid functionalized azepanone directly, this methodology highlights the potential of cascade strategies. The reaction proceeds through the photochemical generation of a nitrene, which then undergoes a [2+1] annulation, ring expansion, and water addition cascade to furnish the azepinone core. Such strategies, if adapted to incorporate a carboxylic acid moiety, could provide a novel and efficient route to the target compound and its analogs.

Chemical Reactivity, Reaction Mechanisms, and Functional Group Transformations of 2 7 Oxoazepan 2 Yl Acetic Acid

Reactivity Profile of the 7-Oxoazepane Lactam Moiety

The 7-oxoazepane ring, a derivative of caprolactam, is a cyclic amide. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the potential for the ring to undergo cleavage or functionalization.

Nucleophilic Acyl Substitution and Ring-Opening Reactions of Lactams

The lactam group, like acyclic amides, is susceptible to nucleophilic acyl substitution. libretexts.org However, due to ring strain and the nature of the amide bond, these reactions often lead to the opening of the seven-membered ring. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group, which in this case results in the cleavage of the endocyclic C-N bond. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the lactam can be hydrolyzed to form the corresponding amino acid, 2-amino-octanedioic acid. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org Lactams with a ring size of seven or larger are known to undergo this type of acid-mediated ring opening. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the lactam ring opens to yield the sodium salt of the amino acid. The reaction proceeds via the direct attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Catalytic Ring-Opening: Novel processes have been developed for the ring-opening of lactams under milder conditions. One such method involves reacting the lactam with an amine in the presence of a carboxylic acid catalyst, providing an alternative route to ring-opened amide products. google.com

| Reaction Type | Reagents | Product | Notes |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Amino-octanedioic acid | Ring-opening reaction. libretexts.orgrsc.org |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-Amino-octanedioic acid | Irreversible due to carboxylate formation. libretexts.org |

| Amine-Catalyzed Opening | R-NH₂, Carboxylic Acid | Ring-opened amides | Milder conditions than traditional hydrolysis. google.com |

Chemical Transformations and Functionalization of the Cyclic Amide

Beyond ring-opening, the lactam moiety can undergo various transformations that preserve the cyclic structure or expand it.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the lactam into the corresponding saturated cyclic amine, azepane, resulting in 2-(azepan-2-yl)acetic acid. libretexts.org

Ring Expansion: The lactam ring can be expanded through cascade reactions. For instance, N-acylation of the lactam followed by a conjugate addition-ring expansion (CARE) sequence can be used to synthesize medium-ring lactams. nih.gov This methodology highlights the potential to transform the initial 7-membered ring into larger, more complex structures.

C-H Functionalization: The cyclic amide can act as a directing group in transition metal-catalyzed reactions. Although acyclic amides are often poor directing groups, cyclic amides can be highly effective. rsc.org For example, ruthenium-catalyzed systems can achieve ortho-C–H bond amidation on aromatic scaffolds directed by a cyclic amide. rsc.org This principle suggests the potential for functionalizing the carbon atoms adjacent to the nitrogen within the azepane ring system under specific catalytic conditions.

Reactivity of the Acetic Acid Side Chain

The acetic acid group (-CH₂COOH) attached at the C2 position of the lactam ring provides a second site for a wide range of chemical modifications, typical of carboxylic acids.

Carboxylic Acid Derivatives Synthesis (e.g., Esterification, Amidation)

The carboxylic acid functional group is a versatile precursor for numerous derivatives through nucleophilic acyl substitution. msu.eduuomustansiriyah.edu.iq

Esterification: The compound can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This reaction is an equilibrium process, often driven to completion by removing the water formed or using an excess of the alcohol. mnstate.edu For example, reacting 2-(7-oxoazepan-2-yl)acetic acid with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 2-(7-oxoazepan-2-yl)acetate.

Amidation: The carboxylic acid can be converted into a variety of amides. Direct reaction with an amine is generally difficult and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an acid anhydride. libretexts.orgmsu.edu These activated intermediates then react readily with primary or secondary amines to form the desired amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of amides from the carboxylic acid and an amine. libretexts.org A specific application is the synthesis of hydrazides by reacting the corresponding ester with hydrazine (B178648) hydrate. rasayanjournal.co.in

| Derivative | Reagents | Reaction Name/Type | Notes |

| Ester | R'-OH, H⁺ catalyst | Fischer Esterification | Reversible reaction. libretexts.orgmnstate.edu |

| Acyl Chloride | SOCl₂ or PCl₅ | Acyl Halogenation | Creates a highly reactive intermediate for further synthesis. libretexts.orglatech.edu |

| Amide | 1. SOCl₂; 2. R'R''NH | Nucleophilic Acyl Substitution | Two-step process via an acyl chloride. libretexts.orgmsu.edu |

| Amide | R'R''NH, DCC | DCC Coupling | Direct conversion without forming an acyl chloride. libretexts.org |

| Hydrazide | 1. R'OH, H⁺; 2. N₂H₄·H₂O | Amidation | Via the ester intermediate. rasayanjournal.co.in |

Carbon-Carbon Bond Forming Reactions at the Alpha Position of the Carboxylic Acid

The carbon atom adjacent to the carboxyl group (the α-carbon) is activated for C-C bond formation. Reactions at this position typically proceed through the formation of an enol or, more commonly, an enolate intermediate. bartleby.comlibretexts.org

To form the enolate, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to deprotonate the α-carbon. utdallas.edu The resulting enolate is a potent nucleophile that can react with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. This allows for the extension of the carbon chain at the alpha position. libretexts.org For this compound, this would involve a two-step sequence: deprotonation with LDA to form the dianion (at both the carboxylic acid and the α-carbon), followed by the addition of an alkyl halide to form a new C-C bond at the α-carbon.

The malonic ester synthesis provides a classic parallel for creating substituted acetic acids, involving the alkylation of the α-carbon of diethyl malonate, followed by hydrolysis and decarboxylation. latech.edulibretexts.org This highlights the fundamental reactivity of the α-position in acetic acid derivatives.

Mechanistic Elucidation of Synthetic and Transformation Pathways

The transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Acyl Substitution: The key reaction for both the lactam and the carboxylic acid moieties is nucleophilic acyl substitution. libretexts.org This is a two-step mechanism involving:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The carbonyl π-bond reforms, and a leaving group is expelled. masterorganicchemistry.com For the carboxylic acid group, the leaving group is typically water (in esterification) or a chloride ion (from an acyl chloride intermediate). libretexts.orgmnstate.edu For the lactam, ring-opening occurs when the nitrogen atom, as part of the ring, acts as the leaving group, resulting in cleavage of the amide bond. libretexts.org

Enolate Formation and Alpha-Substitution: Reactions at the α-carbon of the acetic acid side chain proceed via an enolate. The mechanism involves:

Deprotonation: A strong base removes the acidic α-proton, creating a resonance-stabilized enolate anion. utdallas.edu

Nucleophilic Attack: The enolate, acting as a carbon-centered nucleophile, attacks an electrophile (e.g., the carbon of an alkyl halide). libretexts.org The use of a strong, hindered base like LDA is crucial to favor enolate formation over nucleophilic attack at the carbonyl carbons of either the lactam or the carboxylic acid. utdallas.edu

Catalytic Pathways: In transition metal-catalyzed reactions, the mechanism can be more complex. For instance, in the ruthenium-catalyzed C-H amidation, the cyclic amide is believed to coordinate to the metal center, facilitating the cleavage of a nearby C-H bond via the formation of a six-membered cycloruthenate intermediate. rsc.org This directed activation is key to the reaction's regioselectivity.

Proposed Reaction Pathways and Characterization of Intermediates

Detailed experimental studies on the reaction pathways of this compound are not extensively reported in the current body of scientific literature. The reactivity of this bifunctional molecule can be inferred from the known chemistry of its constituent parts: the caprolactam ring and the acetic acid side chain.

The carboxylic acid moiety is expected to undergo typical reactions such as esterification, amidation, and reduction. ck12.orgkhanacademy.org For instance, reaction with an alcohol in the presence of an acid catalyst would likely lead to the corresponding ester. Similarly, activation of the carboxylic acid, for example by conversion to an acyl chloride, would facilitate amide bond formation with an amine. khanacademy.orgpressbooks.pub

The lactam ring, a cyclic amide, possesses a carbonyl group and an N-H bond, both of which can participate in reactions. The carbonyl group can be subject to reduction, and the N-H bond can be deprotonated to form an anion, which can then be alkylated or acylated. arkat-usa.org Ring-opening reactions of the lactam, either under acidic or basic conditions, are also a possibility, which would lead to derivatives of 6-aminocaproic acid. wikipedia.org

However, without specific studies on this compound, the interplay between the two functional groups and the precise conditions required for selective transformations remain speculative. The characterization of any reaction intermediates would necessitate dedicated spectroscopic and analytical studies, which are not currently available in the public domain.

Table 1: Postulated Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or other hydrides | Alcohol |

| Lactam (N-H) | N-Alkylation | Alkyl halide, Base | N-Alkyl lactam |

| Lactam (C=O) | Reduction | Strong reducing agents | Cyclic amine |

| Lactam Ring | Hydrolysis | Acid or Base | 6-Aminocaproic acid derivative |

This table represents theoretically possible reactions based on general organic chemistry principles. Specific experimental validation for this compound is lacking in the reviewed literature.

Regioselectivity and Stereoselectivity in Reactions Involving the Azepanone Core

The concepts of regioselectivity and stereoselectivity are crucial in understanding the chemical transformations of complex molecules like this compound, which possesses a chiral center at the C2 position of the azepanone ring.

Regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.comlumenlearning.com For this compound, regioselective reactions could involve, for example, the selective functionalization of the α-carbon of the carboxylic acid versus the carbons of the lactam ring. The presence of the acetic acid substituent at C2 could electronically and sterically influence the reactivity of the adjacent C3 and C7 positions of the azepanone core. For instance, enolate formation under basic conditions might be influenced by the presence of the carboxylate. However, no specific studies detailing the regiochemical outcomes of reactions on this particular molecule were found. General studies on other substituted lactams suggest that the outcome is highly dependent on the substrate and reaction conditions.

Stereoselectivity describes the preferential formation of one stereoisomer over another. escholarship.orgnih.gov Since this compound is a chiral molecule (assuming it is not present as a racemic mixture), any reaction that introduces a new stereocenter could potentially proceed with diastereoselectivity. The existing stereocenter at C2 can direct the approach of reagents, leading to a preference for the formation of one diastereomer. For example, reduction of the lactam carbonyl could, in principle, lead to two diastereomeric cyclic amines. The stereochemical outcome would be dictated by the steric hindrance and electronic effects imposed by the acetic acid side chain. Enzymatic reactions are particularly well-known for their high stereoselectivity in the synthesis of lactams. escholarship.orgnih.govescholarship.org

Unfortunately, the absence of dedicated research on this compound means that discussions of regioselectivity and stereoselectivity remain in the realm of theoretical prediction rather than reported experimental fact.

Table 2: Potential Stereochemical Considerations

| Reaction Type | Potential for New Stereocenter | Controlling Factors (Hypothetical) |

| Reduction of Lactam Carbonyl | Yes (at C7) | Steric hindrance from C2 substituent, nature of reducing agent |

| Alkylation of Lactam Enolate | Yes (at C3 or C6) | Stereochemistry of C2, reaction temperature, solvent |

This table outlines potential stereochemical outcomes based on general principles. Experimental data for this compound are not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization of 2 7 Oxoazepan 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals for 2-(7-Oxoazepan-2-yl)acetic acid.

High-resolution ¹H and ¹³C NMR spectra are foundational for structural analysis. Based on predictive models and knowledge of chemical shift trends, the following data are anticipated. The proton on the carboxylic acid's hydroxyl group is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. openstax.org The protons on the carbon alpha to the carbonyl group of the carboxylic acid would also be deshielded. libretexts.org In the ¹³C NMR spectrum, the carbonyl carbons of the lactam and the carboxylic acid are the most deshielded, appearing in the 165-185 ppm range. openstax.org

Predicted ¹H NMR Spectral Data Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.

| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H (Carboxylic Acid, -COOH) | 10.0 - 12.0 | broad s | 1H |

| H (Lactam, -NH) | 7.5 - 8.5 | broad s | 1H |

| H2 (CH) | 3.8 - 4.2 | m | 1H |

| H8 (CH₂) | 2.4 - 2.8 | m | 2H |

| H6 (CH₂) | 3.0 - 3.4 | m | 2H |

Predicted ¹³C NMR Spectral Data Note: Predicted data is generated for illustrative purposes. Actual experimental values may vary.

| Atom(s) | Predicted Chemical Shift (ppm) |

|---|---|

| C7 (Lactam C=O) | 175 - 180 |

| C9 (Carboxylic Acid C=O) | 170 - 175 |

| C2 (CH) | 55 - 65 |

| C6 (CH₂) | 40 - 45 |

| C8 (CH₂) | 35 - 40 |

| C3, C5 (CH₂) | 28 - 35 |

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the proton at C2 and the methylene (B1212753) protons of the acetic acid sidechain (H8), as well as the sequential couplings between the protons around the azepane ring (H2 through H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon atom that bears protons by linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different spin systems. For instance, the protons on the acetic acid methylene group (H8) should show correlations to the carboxylic acid carbonyl carbon (C9) and the lactam carbons C2 and C7. The lactam N-H proton should show correlations to the adjacent C2 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be instrumental in determining the stereochemistry and preferred conformation of the seven-membered ring by identifying protons that are close to each other in space, regardless of whether they are directly coupled.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that would provide a characteristic fingerprint for this compound.

The Infrared (IR) spectrum is expected to show several characteristic absorption bands. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid. openstax.org The C=O stretching vibration of the carboxylic acid would appear between 1710 and 1760 cm⁻¹. openstax.org The seven-membered lactam ring, a cyclic amide, would exhibit a strong C=O stretch (Amide I band) around 1670 cm⁻¹. pg.edu.pl The N-H stretch of the lactam would be observed in the region of 3170 to 3500 cm⁻¹. libretexts.org

The Raman spectrum would complement the IR data. Carbonyl stretches are also Raman active. The C-C and C-N bonds of the molecular backbone would give rise to signals in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound. rsc.org

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 |

| Lactam | N-H stretch | 3170 - 3500 |

| Lactam | C=O stretch (Amide I) | ~1670 |

| Lactam | N-H bend (Amide II) | 1510 - 1550 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₈H₁₃NO₃, corresponding to a molecular weight of approximately 171.19 g/mol . nih.gov Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be suitable for analyzing this compound.

Common fragmentation patterns for amides often involve the cleavage of the amide bond. nih.govrsc.org For carboxylic acids, prominent fragments arise from the loss of OH (17 Da) and COOH (45 Da). libretexts.org A plausible fragmentation pathway for this compound would involve initial loss of the entire acetic acid side chain or decarboxylation. Another key fragmentation would be the characteristic ring-opening of the lactam.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. The high mass accuracy (typically < 5 ppm) is essential for confirming the identity of the compound without ambiguity. nih.gov

Calculated Exact Masses for HRMS

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₈H₁₃NO₃ | 171.08954 |

| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.09682 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. To date, a crystal structure for this compound has not been reported in the public domain.

Should a suitable single crystal be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the atoms and reveal the specific conformation of the seven-membered azepane ring. Furthermore, it would provide detailed insight into the intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid dimer formation and interactions with the lactam functional group, which govern the crystal packing.

Theoretical and Computational Chemistry Investigations on 2 7 Oxoazepan 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the electronic structure and predicting the properties of molecules. These methods, particularly those based on density functional theory (DFT), offer a balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of (2-oxoazepan-1-yl)acetic acid and its parent ring system, ε-caprolactam.

While specific DFT studies on the reaction mechanisms of (2-oxoazepan-1-yl)acetic acid are not extensively documented in the public literature, the application of DFT to understand the reactivity of related lactam systems is well-established. For instance, DFT has been instrumental in studying the polymerization mechanisms of ε-caprolactone, a related seven-membered ring lactone. These studies often focus on the ring-opening polymerization, a key industrial process. For ε-caprolactone, DFT calculations have elucidated the step-by-step mechanism, including the initial coordination of a catalyst, the nucleophilic attack on the carbonyl group, and the subsequent ring opening. nih.gov

In the context of (2-oxoazepan-1-yl)acetic acid, DFT could be employed to investigate various reactions, such as its hydrolysis, esterification, or amide bond formation. A typical DFT study would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and any intermediates or transition states.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Reaction Pathway Mapping: Using techniques like intrinsic reaction coordinate (IRC) calculations to confirm that a transition state connects the correct reactants and products.

The insights gained from such studies would include activation energies, reaction enthalpies, and a detailed understanding of the electronic changes that occur throughout the reaction. For example, analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the most reactive sites on the molecule.

The seven-membered ring of caprolactam is not planar and can adopt several conformations. Understanding the conformational preferences is crucial as it influences the molecule's physical and biological properties. Computational studies, primarily using DFT and other high-level ab initio methods, have been pivotal in exploring the conformational landscape of ε-caprolactam and its derivatives.

For ε-caprolactam itself, theoretical calculations have shown that the most stable conformation is a chair form. researchgate.net The energy barrier for the inversion of this chair conformation has been calculated to be approximately 10.5 kcal/mol at the B3LYP/6-311+G(d,p) level of theory, which is in good agreement with experimental data. researchgate.net

The introduction of substituents on the caprolactam ring significantly influences the conformational preferences. A detailed study on substituted ε-caprolactams using X-ray crystallography and NMR spectroscopy, supported by computational analysis, has provided valuable insights. rsc.orgrsc.org For instance, in 6-substituted caprolactams, a methoxycarbonyl (–COOMe) group prefers an equatorial position. rsc.org However, the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce the C-6 substituent to adopt an axial orientation. rsc.org

For disubstituted caprolactams, the stereochemistry of the substituents dictates the conformational equilibrium. In cis-isomers with substituents at C-2 and C-6, a single chair form with both substituents in equatorial positions is observed. rsc.org In contrast, the corresponding trans-isomers exist as an equilibrium mixture of two chair conformers. rsc.org

These findings highlight the subtle interplay of steric and electronic effects in determining the three-dimensional structure of caprolactam derivatives. For (2-oxoazepan-1-yl)acetic acid, the acetic acid substituent on the nitrogen atom would also be expected to influence the ring's conformational preferences and the orientation of the side chain.

Table 1: Calculated Conformational Inversion Barrier for ε-Caprolactam

| Computational Method | Basis Set | Calculated Free Energy of Activation (kcal/mol) |

| B3LYP | 6-311+G(d,p) | 10.5 |

Data sourced from conformational analysis studies. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. For (2-oxoazepan-1-yl)acetic acid, methods like DFT can be used to calculate various spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing frequency calculations on the optimized geometry of the molecule. The calculated vibrational frequencies correspond to the various bond stretching, bending, and torsional modes. For (2-oxoazepan-1-yl)acetic acid, key vibrational modes would include the C=O stretching of the lactam and the carboxylic acid, the N-C stretching of the lactam, and the O-H stretching of the carboxylic acid. While calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve better agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is the most popular approach. By calculating the isotropic shielding constants for each nucleus in the molecule and referencing them to a standard (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. These predictions can be invaluable for assigning complex spectra and for distinguishing between different isomers or conformers.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can provide information relevant to mass spectrometry. For instance, the calculation of the molecule's exact mass and the prediction of its collision cross section (CCS) can aid in its identification in high-resolution mass spectrometry and ion mobility spectrometry experiments. PubChem provides predicted CCS values for (2-oxoazepan-1-yl)acetic acid. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for (2-oxoazepan-1-yl)acetic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.09682 | 133.3 |

| [M+Na]⁺ | 194.07876 | 140.7 |

| [M+NH₄]⁺ | 189.12336 | 139.2 |

| [M+K]⁺ | 210.05270 | 138.4 |

| [M-H]⁻ | 170.08226 | 132.4 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Broader Implications and Future Research Directions in Azepane Based Synthetic Chemistry

2-(7-Oxoazepan-2-yl)acetic Acid as a Core Scaffold for Chemical Library Synthesis

The azepane ring system is a crucial structural motif found in numerous natural products and pharmaceutically active compounds. nih.govresearchgate.net Despite the prevalence of five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638) in medicinal chemistry, the seven-membered azepane ring remains comparatively unexplored, representing a significant opportunity to access novel three-dimensional chemical space. nih.gov The structural framework of this compound, featuring a lactam and a carboxylic acid side chain, presents two distinct points for chemical modification, making it an ideal core scaffold for the generation of diverse chemical libraries.

The development of new therapeutic agents relies heavily on the structural diversity of compound libraries. nyu.edunih.gov Azepane derivatives have demonstrated a wide array of pharmacological activities, and their structural variety is key to the discovery of new drug candidates. nyu.edunih.gov In fact, the azepane motif is present in the top 100 most frequently used ring systems for small-molecule drugs approved by the FDA. researchgate.net The functional handles on scaffolds like this compound allow for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity and other pharmaceutically relevant properties. nih.gov For instance, the amino and ester functionalities on related annulated azepane scaffolds have been successfully utilized for further diversification, highlighting the potential of such scaffolds in library synthesis. chemistryviews.org The strategic incorporation of heterocycles like azepane is a widely adopted approach in lead compound exploration. researchgate.net

Innovations in Synthetic Methodologies for Medium-Sized Nitrogen Heterocycles

The synthesis of medium-sized rings such as azepanes presents a considerable challenge to synthetic organic chemists due to unfavorable ring-strain and entropic factors that can hinder cyclization kinetics. nih.govresearchgate.net However, the significant biological relevance of azepane-based compounds has spurred the development of innovative and efficient synthetic methodologies. researchgate.net Traditional approaches to azepane synthesis include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and various multi-step sequences. researchgate.net

Recent years have witnessed a surge in novel strategies for constructing the azepane core. One groundbreaking method involves a photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered aromatic ring into a seven-membered azepane system in a two-step sequence involving the formation of a singlet nitrene intermediate. nih.govresearchgate.net This technique provides access to complex and functionalized azepanes from readily available starting materials. nih.gov

Other innovative approaches include:

Catalytic Tandem Reactions: An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov

Gold-Catalyzed Cycloadditions: A novel synthesis of multisubstituted 4,5-dihydro-1H-azepine derivatives has been achieved through a gold-catalyzed reaction between propargylic esters and alkyl azides, proceeding via a formal [4+3] cycloaddition. nih.gov

Domino Reactions: A domino hydroformylation and double cyclization strategy has been employed to rapidly construct azepane-containing bicyclic structures, offering an atom-economical route to complex alkaloid-like frameworks. researchgate.net

Olefin Metathesis: The synthesis of optically active annulated azepane scaffolds has been accomplished through a sequence involving ruthenium-catalyzed cross-metathesis followed by a stereoselective hydrogenation and reductive amination cascade. chemistryviews.org

These advancements are crucial for overcoming the synthetic hurdles associated with medium-sized nitrogen heterocycles and are expected to facilitate the synthesis of new azepane derivatives with desirable pharmacological profiles. researchgate.net

Interdisciplinary Research Opportunities in Organic Synthesis and Method Development

The development and application of azepane-based compounds like this compound are inherently interdisciplinary, fostering collaborations across various scientific fields. The continuous need for more efficient and selective synthetic methods for nitrogen-containing heterocycles drives research at the interface of organic synthesis, catalysis, and process chemistry. frontiersin.orgmdpi.com

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry and Pharmacology: The synthesis of azepane libraries is directly linked to the discovery of new drugs for a multitude of diseases, including cancer, Alzheimer's disease, and infectious diseases. nyu.edunih.gov This requires close collaboration between synthetic chemists who design and prepare new compounds, and biologists and pharmacologists who evaluate their biological activity and mechanism of action. ontosight.ai

Computational Chemistry: In silico methods, such as virtual screening and molecular docking, are increasingly used to identify promising lead compounds and to understand structure-activity relationships. nih.govnih.gov The integration of computational modeling with synthetic efforts can rationalize experimental findings and guide the design of more potent and selective azepane-based therapeutic agents.

Catalysis Research: The development of novel catalytic systems, employing metals like gold, copper, palladium, and ruthenium, is a central theme in modern azepane synthesis. nih.govchemistryviews.orgnih.govacs.org This creates opportunities for collaboration between experts in organometallic chemistry, catalysis, and synthetic organic chemistry to design more efficient, sustainable, and selective catalysts. frontiersin.org

Materials Science: Nitrogen-containing heterocycles are not only important in pharmaceuticals but also find applications in functional materials. frontiersin.orgmdpi.com Research into the synthesis and properties of novel azepane-based polymers or materials could lead to new discoveries in this area.

The pursuit of novel, less toxic, and highly active azepane-containing molecules remains a significant topic in medicinal chemistry, promising a rich field for future interdisciplinary research and development. nyu.edunih.gov

Q & A

Basic: What are the established synthetic routes for 2-(7-Oxoazepan-2-yl)acetic acid, and what methodological challenges arise in optimizing reaction yields?

The synthesis typically involves cyclization of precursor amines with ketone or ester functionalities. A common approach includes the use of oxoacetic acid derivatives coupled with azepane intermediates under controlled pH and temperature. Challenges include regioselectivity in ring formation and side reactions due to the oxo group’s reactivity. Optimization strategies involve catalytic systems (e.g., acid/base catalysts) and solvent selection (e.g., DMF or THF) to stabilize intermediates . Yield improvements often require iterative purification via column chromatography or recrystallization, validated by HPLC (>95% purity thresholds) .

Advanced: How can researchers reconcile conflicting data between NMR spectroscopy and X-ray crystallography for structural elucidation?

Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). To resolve this:

- Perform variable-temperature NMR to assess rotational barriers of flexible moieties (e.g., the azepane ring) .

- Use density functional theory (DFT) to model solution-state conformers and compare with crystallographic data .

- Employ SHELX refinement (e.g., SHELXL) for high-resolution X-ray data to validate bond lengths/angles, ensuring compatibility with NMR-derived torsional constraints . Cross-validation with IR spectroscopy can confirm functional group assignments (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Basic: Which spectroscopic techniques are most robust for characterizing this compound, and what key spectral markers should be prioritized?

- NMR : Focus on and signals for the azepane ring (δ 2.5–3.5 ppm for CH groups) and the acetic acid moiety (δ 4.1–4.3 ppm for the α-proton). - COSY and HSQC confirm connectivity .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the [M-H] peak (e.g., m/z 186 for CHNO) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) .

Advanced: What experimental strategies mitigate degradation of this compound during biological activity assays?

- Stabilization : Store lyophilized samples at -20°C under inert gas (N) to prevent oxidation. Use buffered solutions (pH 6–7) to avoid hydrolysis of the oxoazepane ring .

- Derivatization : Protect the acetic acid group as a methyl ester during assays to enhance stability, followed by enzymatic cleavage post-experiment .

- Real-Time Monitoring : Employ LC-MS to track degradation products (e.g., ring-opened amines) and adjust incubation conditions .

Basic: How is purity validated for this compound, and what thresholds are acceptable for pharmacological studies?

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm). Purity ≥95% is standard, with retention time matching authenticated reference standards .

- Elemental Analysis : Carbon and nitrogen content should deviate ≤0.4% from theoretical values .

- Melting Point : Sharp melting range (e.g., 150–152°C) confirms crystallinity and absence of polymorphic impurities .

Advanced: How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., proteases). Prioritize the oxoazepane ring’s carbonyl group as a hydrogen bond acceptor .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The acetic acid moiety often participates in charge-transfer interactions .

- MD Simulations : Assess conformational flexibility in aqueous vs. hydrophobic environments (e.g., using GROMACS) to predict binding kinetics .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?

- Steric Effects : The azepane ring’s chair conformation hinders nucleophilic attack at the 2-position. Bulky substituents on the acetic acid group further reduce reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the azepane ring enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires careful ligand selection (e.g., PPh) to balance steric demand and electronic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.